(3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol
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Overview
Description
(3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol: is an organic compound that features both a pyran and a pyrazole ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol typically involves the reaction of a pyran derivative with a pyrazole derivative under specific conditions. One common method includes:
Starting Materials: 3,4-Dihydro-2H-pyran and 1H-pyrazole.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran.
Procedure: The pyran derivative is first activated by the base, followed by the addition of the pyrazole derivative. The reaction mixture is then stirred at a controlled temperature, typically around 60-80°C, for several hours.
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as flexibility or thermal stability.
Biology and Medicine:
Drug Development: (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol has potential as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of small molecules with biological macromolecules.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules.
Agriculture: It may have applications in the development of agrochemicals.
Mechanism of Action
The mechanism by which (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites or binding pockets, influencing the biological activity of the target.
Comparison with Similar Compounds
- (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-3-yl)methanol
- (3,4-Dihydro-2H-pyran-5-yl)(1H-pyrazol-4-yl)methanol
- (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-5-yl)methanol
Uniqueness: (3,4-Dihydro-2H-pyran-6-yl)(1H-pyrazol-4-yl)methanol is unique due to the specific positioning of the pyran and pyrazole rings, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyran-6-yl(1H-pyrazol-4-yl)methanol |
InChI |
InChI=1S/C9H12N2O2/c12-9(7-5-10-11-6-7)8-3-1-2-4-13-8/h3,5-6,9,12H,1-2,4H2,(H,10,11) |
InChI Key |
LRCCIRYUQRKOEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(OC1)C(C2=CNN=C2)O |
Origin of Product |
United States |
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